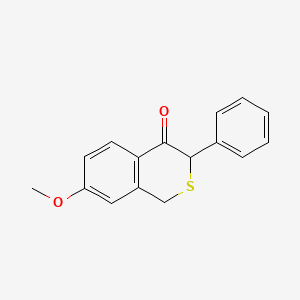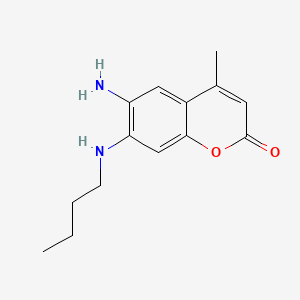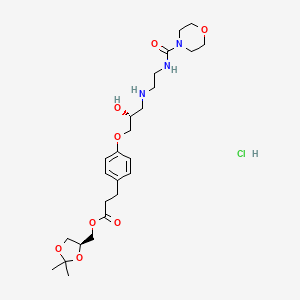![molecular formula C54H98O13 B12794545 [2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate is a complex ester compound. It is characterized by its multiple ester linkages and long hydrocarbon chains, making it a molecule of interest in various fields such as organic chemistry, materials science, and potentially in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate typically involves multi-step esterification reactions. The process begins with the preparation of intermediate esters, which are then sequentially reacted to form the final compound. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale esterification reactors, continuous flow systems, and rigorous purification processes such as distillation and recrystallization to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester linkages, leading to the formation of carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester groups into primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can be used as a model molecule to study esterification and hydrolysis reactions. Its complex structure makes it an interesting subject for reaction mechanism studies.
Biology
The compound’s long hydrocarbon chains and ester linkages may make it useful in studying lipid metabolism and enzyme interactions in biological systems.
Medicine
Industry
In materials science, it could be used in the synthesis of polymers or as a plasticizer due to its flexible ester linkages and long hydrocarbon chains.
Mechanism of Action
The compound exerts its effects primarily through its ester linkages, which can undergo hydrolysis in the presence of water or enzymes, releasing the constituent alcohols and carboxylic acids. These reactions can be catalyzed by esterases or other hydrolytic enzymes in biological systems.
Comparison with Similar Compounds
Similar Compounds
- [2-(Hexanoyloxymethyl)-2-[[2-(2-methylbutanoyloxymethyl)-2-(octanoyloxymethyl)-3-butanoyloxypropoxy]methyl]-3-heptanoyloxypropyl] nonanoate
- [2-(Octanoyloxymethyl)-2-[[2-(4-methylbutanoyloxymethyl)-2-(decanoyloxymethyl)-3-hexanoyloxypropoxy]methyl]-3-nonanoyloxypropyl] dodecanoate
Uniqueness
The uniqueness of [2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate lies in its specific combination of ester linkages and hydrocarbon chain lengths, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity.
Properties
Molecular Formula |
C54H98O13 |
|---|---|
Molecular Weight |
955.3 g/mol |
IUPAC Name |
[2-(heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate |
InChI |
InChI=1S/C54H98O13/c1-8-13-18-22-24-27-31-36-51(59)65-42-53(40-63-48(56)33-28-21-16-11-4,41-64-49(57)34-29-25-20-15-10-3)38-61-39-54(43-62-47(55)32-17-12-5,45-67-52(60)37-46(6)7)44-66-50(58)35-30-26-23-19-14-9-2/h46H,8-45H2,1-7H3 |
InChI Key |
GGNHUGITZHROCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCC)(COC(=O)CCCCCCCC)COC(=O)CC(C)C)(COC(=O)CCCCCC)COC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)










